molecular formula C18H26N2O B3754647 3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol

3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol

Cat. No.: B3754647
M. Wt: 286.4 g/mol
InChI Key: XQCZEXZKQCDWFF-UHFFFAOYSA-N
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Description

3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol is a complex organic compound with the molecular formula C18H26N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a quinoline core substituted with butyl, methyl, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6,8-trimethylquinolin-4-ol with butyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a fluorescent probe.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6,8-Trimethylquinolin-4-ol: Lacks the butyl(methyl)amino group, making it less versatile in chemical reactions.

    3-{[Ethyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol: Similar structure but with an ethyl group instead of a butyl group, which can affect its reactivity and applications.

Uniqueness

3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets.

Properties

IUPAC Name

3-[[butyl(methyl)amino]methyl]-2,6,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-6-7-8-20(5)11-16-14(4)19-17-13(3)9-12(2)10-15(17)18(16)21/h9-10H,6-8,11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZEXZKQCDWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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